molecular formula C20H21ClN5O8PS B605024 8-pCPT-2-O-Me-cAMP-AM CAS No. 1152197-23-3

8-pCPT-2-O-Me-cAMP-AM

Cat. No.: B605024
CAS No.: 1152197-23-3
M. Wt: 557.9
InChI Key: FZMWUFYPEVDWPA-SILPBKOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

8-pCPT-2-O-Me-cAMP-AM interacts with several enzymes and proteins. It is known to activate Epac, which in turn activates the Rap1 GTPase . This compound also interacts with the PKA pathway, stimulating insulin secretion . The nature of these interactions involves the selective activation of the Epac-Rap signaling pathway, leading to various biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can protect renal function by activating Epac from ischemia injury . It also stimulates insulin secretion by interacting with the PKA pathway . This compound influences cell function by altering diverse cellular functions that include Rap1 GTPase activity, PKB, and ERK1/2 protein kinase activity, phospholipase C activity, Ca 2+ signaling, ion channel activity, exocytosis, cell adhesion, and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to selectively activate the Epac-Rap signaling pathway . It exerts its effects at the molecular level by binding to Epac, leading to the activation of Rap1 . This interaction results in a cascade of events that influence various cellular functions .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has high lipophilicity and membrane permeability, as well as increased resistance towards phosphodiesterases, which prevents rapid hydrolysis . This suggests that it has good stability and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a mouse model of ischemia injury, intrarenal injection of 1.45 mM of this compound was found to protect against renal injury .

Metabolic Pathways

This compound is involved in the cAMP signaling pathway. It interacts with Epac and the PKA pathway, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues due to its high lipophilicity and membrane permeability . It can cross the plasma membrane and alter diverse cellular functions .

Subcellular Localization

The subcellular localization of this compound is likely to be widespread due to its ability to cross the plasma membrane . Its activity or function may be influenced by its localization within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The polar cyclic phosphate is masked by an acetoxymethyl group to enhance membrane permeability .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s consistency and quality. The process includes steps such as esterification, methylation, and purification through high-performance liquid chromatography (HPLC) to achieve a purity level of ≥98% .

Chemical Reactions Analysis

Types of Reactions

8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate, acetoxymethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major product formed from the hydrolysis of 8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate, acetoxymethyl ester is 8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate, acetoxymethyl ester is unique due to its high cell permeability and selective activation of Epac without significantly affecting PKA activity. This selectivity allows researchers to specifically study Epac-mediated signaling pathways without interference from PKA .

Properties

IUPAC Name

[(4aR,6R,7R,7aR)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-7-methoxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-yl]oxymethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN5O8PS/c1-10(27)30-9-32-35(28)31-7-13-15(34-35)16(29-2)19(33-13)26-18-14(17(22)23-8-24-18)25-20(26)36-12-5-3-11(21)4-6-12/h3-6,8,13,15-16,19H,7,9H2,1-2H3,(H2,22,23,24)/t13-,15-,16-,19-,35?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMWUFYPEVDWPA-SILPBKOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOP1(=O)OCC2C(O1)C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCOP1(=O)OC[C@@H]2[C@@H](O1)[C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN5O8PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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